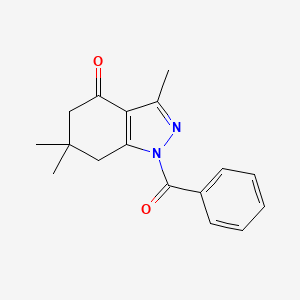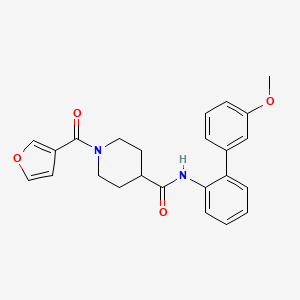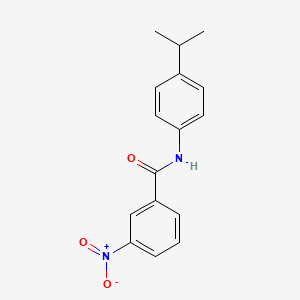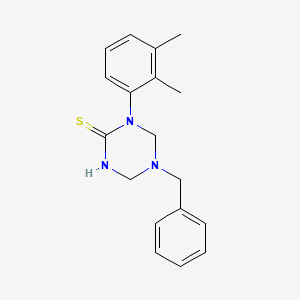![molecular formula C18H29N3O2 B5639662 2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide](/img/structure/B5639662.png)
2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the piperidine moiety. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine derivative.
Final Coupling: The final step involves coupling the furan ring with the piperidine moiety using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide: shares similarities with other piperidine derivatives and furan-containing compounds.
Piperidine Derivatives: Compounds like N-phenylpiperidine and N-methylpiperidine have similar structural features and pharmacological activities.
Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide share the furan ring structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the furan ring and the piperidine moiety allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13-11-17(14(2)23-13)18(22)19-15-5-4-8-21(12-15)16-6-9-20(3)10-7-16/h11,15-16H,4-10,12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOVNMPJKCCCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,9bR*)-2-(tetrahydro-2H-pyran-4-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5639589.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5639596.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5639604.png)
![5-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5639637.png)
![9-[(5-Ethylfuran-2-yl)methyl]-2-oxa-9-azaspiro[4.5]decane](/img/structure/B5639638.png)
![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![(E)-4-[5-(2,5-dichlorophenyl)furan-2-yl]but-3-en-2-one](/img/structure/B5639642.png)
![3-({[1-(3,4-DIMETHOXYPHENYL)CYCLOPENTYL]METHYL}CARBAMOYL)PROPANOIC ACID](/img/structure/B5639643.png)


![1-[(4-Ethylphenyl)sulfonyl]-2-methylimidazole](/img/structure/B5639663.png)
![1-[4-(Diethylamino)phenyl]-3-phenylurea](/img/structure/B5639670.png)

